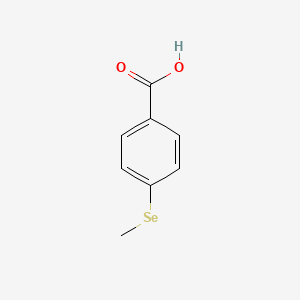
4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Functional Group Introduction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.
Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.
Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.
Applications De Recherche Scientifique
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.
4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.
Uniqueness
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.
Propriétés
Numéro CAS |
173206-51-4 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3 |
Clé InChI |
CCERNTLXMJNPCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)


![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
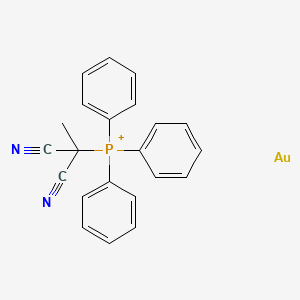
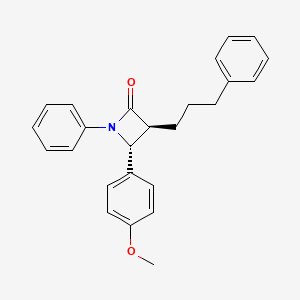
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
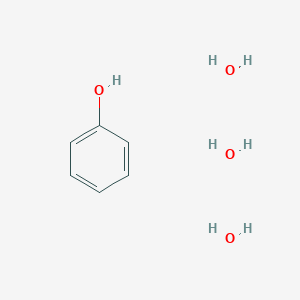
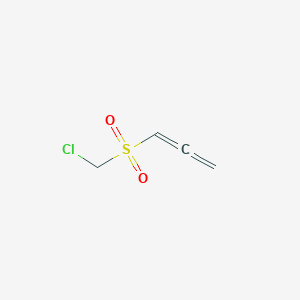
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

